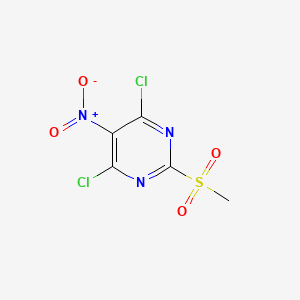
3H-Pyrazol-3-one, 2,4-dihydro-4-methyl-5-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazol-3-one, 2,4-dihydro-4-methyl-5-(4-nitrophenyl)- is a heterocyclic compound with a pyrazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-4-methyl-5-(4-nitrophenyl)- typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 2,4-dihydro-4-methyl-5-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methyl group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Reduction: 4-amino derivative.
Substitution: Various substituted pyrazolones.
Condensation: Schiff bases.
Scientific Research Applications
3H-Pyrazol-3-one, 2,4-dihydro-4-methyl-5-(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-4-methyl-5-(4-nitrophenyl)- involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process. The compound may also interact with other enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Known for its analgesic properties.
3-Methyl-5-pyrazolone: Used in the synthesis of dyes and pigments.
2,4-Dihydro-5-methyl-3H-pyrazol-3-one: Investigated for its antimicrobial activity.
Uniqueness
3H-Pyrazol-3-one, 2,4-dihydro-4-methyl-5-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrazolone derivatives that may lack such functional groups .
Properties
CAS No. |
13051-11-1 |
|---|---|
Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.2 g/mol |
IUPAC Name |
4-methyl-3-(4-nitrophenyl)-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C10H9N3O3/c1-6-9(11-12-10(6)14)7-2-4-8(5-3-7)13(15)16/h2-6H,1H3,(H,12,14) |
InChI Key |
SDGQWCKSYIINAU-UHFFFAOYSA-N |
SMILES |
CC1C(=NNC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1C(=NNC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Key on ui other cas no. |
13051-11-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Ethynylbicyclo[1.1.1]pentane](/img/structure/B3046713.png)



![Benzoic acid, 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitro-](/img/structure/B3046720.png)




![3-METHYL-1H,2H-PYRIDO[2,3-B]PYRAZIN-2-ONE](/img/structure/B3046728.png)
